4'-O-(beta-Hydroxyethyl)rutoside

Description

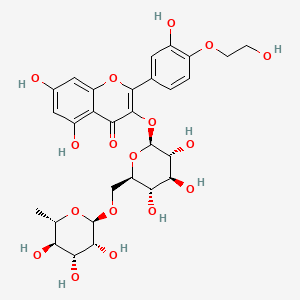

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O17/c1-10-19(34)22(37)24(39)28(43-10)42-9-17-20(35)23(38)25(40)29(45-17)46-27-21(36)18-14(33)7-12(31)8-16(18)44-26(27)11-2-3-15(13(32)6-11)41-5-4-30/h2-3,6-8,10,17,19-20,22-25,28-35,37-40H,4-5,9H2,1H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFMRKZZAXMGBF-BDAFLREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13190-92-6 | |

| Record name | 4'-O-(beta-Hydroxyethyl)rutoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013190926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-O-(.BETA.-HYDROXYETHYL)RUTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5916I19RLP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for O Beta Hydroxyethyl Rutosides

Regioselective Hydroxyethylation of Rutin (B1680289)

The fundamental approach to synthesizing O-(beta-hydroxyethyl)rutosides is the hydroxyethylation of rutin, typically using ethylene (B1197577) oxide in an alkaline medium. google.comgoogle.com Rutin possesses several hydroxyl groups on its aglycone (quercetin) and sugar (rutinose) moieties, each with varying degrees of reactivity. The phenolic hydroxyl groups at positions 3', 4', 5, and 7 are generally more acidic and thus more susceptible to hydroxyethylation under basic conditions than the alcoholic hydroxyls of the sugar component. google.com

However, the subtle differences in acidity among the four phenolic hydroxyls make achieving high regioselectivity a significant challenge. google.com Uncontrolled reaction conditions often lead to a complex mixture of mono-, di-, tri-, and even tetra-hydroxyethylated derivatives, necessitating complex purification processes. google.comgoogle.com To overcome this, strategies have been developed to direct the substitution to specific positions. One notable method involves the use of protecting agents. For instance, borax (B76245) can form a complex with the catechol group (3',4'-hydroxyls) of the B-ring or other diol systems, effectively shielding these positions and directing the hydroxyethylation to other sites, such as the 7-OH group. google.comgoogle.com The choice of solvent, catalyst, reaction temperature, and duration are all critical parameters that must be precisely controlled to influence the substitution pattern. google.com

Synthesis of Specific O-(beta-Hydroxyethyl)rutoside Isomers

The synthesis of specific isomers, from mono- to tetra-substituted derivatives, relies on fine-tuning the regioselective hydroxyethylation strategies.

Mono-Hydroxyethylated Derivatives, Including 4'-O-(beta-Hydroxyethyl)rutoside

This compound is a semi-synthetic flavonoid derivative where a single hydroxyethyl (B10761427) group is attached at the 4'-position of the rutin structure. ontosight.ainih.gov Its synthesis involves the controlled modification of rutin to favor monosubstitution at this specific site. ontosight.aiontosight.ai

Another well-studied mono-substituted derivative is 7-mono-O-(β-hydroxyethyl)rutoside (monoHER). maastrichtuniversity.nl A specific process for its preparation involves forming a complex between rutoside and borax. This complex formation protects certain hydroxyl groups, allowing for a controlled reaction with ethylene oxide. This method can effectively halt the reaction after mono-etherification at the 7-position, preventing the formation of more highly substituted products and simplifying purification. google.comgoogle.com The resulting 7-mono-O-(β-hydroxyethyl)rutoside can then be isolated in a chromatographically pure state after a single crystallization step. google.com

| Research Finding on Mono-Hydroxyethylated Derivatives | Description |

| Selective Synthesis of 7-mono-HER | The use of a borax complex in aqueous or polar organic media allows for the controlled, quantitative hydroxyethylation of rutoside to yield primarily 7-mono-O-(β-hydroxyethyl)rutoside, with only trace amounts of di- and tri-substituted byproducts. google.com |

| Purity Achievement | The process starting with a borax complex facilitates easy elimination of water-soluble di- and tri-hydroxyethylated rutosides, enabling the isolation of chromatographically pure mono-7-HER through a single crystallization. google.com |

| Starting Material for Further Synthesis | High-purity 7-monohydroxyethyl rutoside (≥98%) can be synthesized and used as a starting material for producing high-purity trihydroxyethyl rutoside. google.com |

Di-Hydroxyethylated Derivatives

The synthesis of di-substituted rutosides, such as 3',7-Di-O-(beta-hydroxyethyl)rutoside, involves adjusting reaction conditions to favor the introduction of two hydroxyethyl groups. This is typically achieved by reacting rutoside with ethylene oxide under controlled alkaline conditions, for example, using sodium hydroxide (B78521) as a catalyst. The challenge lies in directing the substitution to the desired positions (e.g., 3' and 7) while minimizing the formation of other di-substituted isomers and over-alkylation to tri- and tetra-substituted products. Characterization of these compounds requires techniques like NMR to confirm the specific substitution patterns.

Tri-Hydroxyethylated Derivatives

Troxerutin (B1681598) is a well-known mixture of O-(beta-hydroxyethyl)rutosides, with its principal and most active component being 3',4',7-Tri-O-(β-hydroxyethyl)rutin. google.comnih.govthegoodscentscompany.com The synthesis of troxerutin aims to maximize the yield of this specific tri-substituted isomer. One patented method involves a two-step process: first, rutin is converted to high-purity 7-mono-hydroxyethyl rutoside (≥98%). This intermediate is then further hydroxyethylated using ethylene oxide in a solvent like water or ethanol (B145695) at 50-80°C. google.com This strategy is designed to produce a product where the 7,3′,4′-trihydroxyethyl rutoside content is greater than 80%. google.com An older method describes the reaction of rutin with at least three molecular proportions of ethylene chlorohydrin in the presence of an alkali like sodium hydroxide. google.com

| Research Finding on Tri-Hydroxyethylated Derivatives | Description |

| Two-Step Synthesis | A method to prepare high-purity (≥98%) 7,3′,4′-trihydroxyethyl rutoside involves the initial synthesis and purification of 7-monohydroxyethyl rutoside, which is then subjected to further hydroxyethylation. google.com |

| Reaction Conditions | The hydroxyethylation of 7-monohydroxyethyl rutoside to troxerutin is carried out with ethylene oxide in solvents such as water or ethanol at temperatures between 50-80°C for 3-8 hours. google.com |

| Alternative Reagent | Tri-(hydroxyethyl) ether of rutin can be produced by reacting rutin with at least three molecular equivalents of ethylene chlorohydrin and an alkali at elevated temperatures (55-90°C). google.com |

Tetra-Hydroxyethylated Derivatives

Tetra(hydroxyethyl)rutoside, also known as 5,7,3',4'-tetra-o-(beta-hydroxyethyl)rutin, is a synthetic derivative where all four phenolic hydroxyl groups of the quercetin (B1663063) moiety are substituted. ontosight.ai The formation of tetra-substituted derivatives is often a consequence of hydroxyethylation reactions that are allowed to proceed for extended durations or under conditions of excess reagents, leading to the successive substitution of all available reactive sites. google.com Achieving a high yield of the pure tetra-substituted product requires forcing conditions and subsequent purification to separate it from under-alkylated species.

Enzymatic Approaches to Rutinoside Derivatization

Enzymatic methods offer a green and highly selective alternative to chemical synthesis for modifying flavonoids. Research has explored the use of specific enzymes for the derivatization of rutinosides. Fungal glycosidases from species like Mucor circinelloides and Penicillium chrysogenum have been identified as flavonoid-specific glucanases/rutinosidases. nih.gov

These enzymes can be used for two primary applications. First, they can hydrolyze rutin to produce its aglycone, quercetin, and the sugar rutinose. nih.gov Second, and more relevant to derivatization, they possess transglycosylation activity. This allows for the synthesis of novel rutinosides by transferring the rutinosyl moiety from rutin to a different acceptor molecule. nih.gov For example, 2-phenylethyl rutinoside has been synthesized using this method. The efficiency of these enzymatic reactions can be enhanced by using co-solvents like dimethyl sulfoxide (B87167) (DMSO) to improve the solubility of the flavonoid substrate. nih.gov Furthermore, enzymatic acylation of troxerutin has been achieved, demonstrating that enzymes can be used to modify semi-synthetic rutosides as well. researchgate.net

| Research Finding on Enzymatic Approaches | Description |

| Flavonoid-Specific Enzymes | Glucosidases/rutinosidases from Mucor circinelloides and Penicillium chrysogenum show high activity towards flavonoid glucosides and rutinosides. nih.gov |

| Dual Application | These enzymes can be used for both the hydrolysis of rutin and for the synthesis of new rutinosides via transglycosylation. nih.gov |

| Reaction Optimization | The use of up to 25% DMSO as a co-solvent can fully dissolve high concentrations of rutin, significantly improving transglycosylation efficiency without major loss of enzyme activity. nih.gov |

| Modification of Derivatives | Enzyme-catalyzed regioselective acylation of troxerutin in nonaqueous media has been successfully used to synthesize a series of monosubstituted troxerutin esters. researchgate.net |

Transglycosylation Reactions

While the primary synthetic route for O-(beta-hydroxyethyl)rutosides is chemical hydroxyethylation, enzymatic methods involving transglycosylation reactions represent an alternative and more specific approach for modifying flavonoids. Transglycosylation, catalyzed by enzymes such as β-glucosidases, involves the transfer of a glycosyl group from a donor to an acceptor molecule. nih.gov In the context of rutoside derivatives, this could theoretically be employed to attach or modify the sugar moieties of the rutin backbone before or after hydroxyethylation.

Research into the enzymatic synthesis of flavonoid glycosides has shown that enzymes exhibit significant substrate specificity. nih.gov For instance, β-glucosidases from various sources, such as the fungus Trichoderma harzianum, have been studied for their ability to catalyze transglycosylation. nih.gov These enzymes can differentiate between various glycosides, including glucosides, galactosides, and rhamnosides. nih.gov This specificity could be harnessed to create specific O-(beta-hydroxyethyl)rutoside isomers. However, detailed studies focusing specifically on the use of transglycosylation for the direct synthesis of this compound are not extensively documented in the provided results. The primary focus remains on the chemical hydroxyethylation of the parent compound, rutin.

Substrate Specificity in Enzymatic Synthesis

The substrate specificity of enzymes is a critical factor in the enzymatic synthesis of flavonoid derivatives. Enzymes like β-glucosidases and rutin-hydrolyzing enzymes (RHEs) demonstrate selectivity for their substrates. nih.govresearchgate.net For example, RHE purified from tartary buckwheat exhibits specific catalytic activity towards rutin. researchgate.net

In the context of producing O-(beta-hydroxyethyl)rutosides, the enzymatic approach would depend on the enzyme's ability to recognize and modify either rutin or its hydroxyethylated derivatives. The position and number of hydroxyl groups on the flavonoid structure are known to influence the antioxidant activity of flavonoids, and similarly, these structural features would likely affect enzyme-substrate interactions. nih.gov

A study on two different β-glucosidases from Trichoderma harzianum, ThBgl1 and ThBgl2, revealed that despite having a sequence similarity of 53%, they exhibited different tendencies towards hydrolysis versus transglycosylation. nih.gov This highlights the subtle structural differences in enzymes that can dictate the outcome of a reaction, a key consideration for the targeted synthesis of a specific compound like this compound.

Table 1: Comparison of Hydrolytic and Transglycosylation Activity of β-glucosidases from Trichoderma harzianum

| Enzyme | Primary Activity | Key Structural Feature Difference |

| ThBgl1 | Increased tendency for transglycosylation | Contains Phenylalanine (F180) |

| ThBgl2 | Acts more as a hydrolyzing enzyme | Contains Asparagine (N186) |

This table is based on findings from a study on β-glucosidases, illustrating the principle of substrate specificity. nih.gov

The development of enzymatic synthesis for this compound would require an enzyme that can specifically target the 4'-hydroxyl group of the B-ring of rutin for hydroxyethylation or a related modification. While the concept is plausible given the advancements in enzyme engineering and combinatorial biosynthesis, the current body of research predominantly describes chemical synthesis methods. nih.gov

Purification and Isolation Techniques for Synthetic O-(beta-Hydroxyethyl)rutosides

The purification and isolation of O-(beta-hydroxyethyl)rutosides from the synthetic reaction mixture is a crucial step to obtain individual compounds like this compound. Due to the nature of the synthesis, which often yields a mixture of derivatives, chromatographic techniques are essential for separation. nih.gov

Various chromatographic methods have been employed, including thin-layer chromatography (TLC), paper chromatography, and high-performance liquid chromatography (HPLC). nih.govnih.gov These methods separate the different hydroxyethylated rutosides based on their polarity and interaction with the stationary phase.

A study detailing the separation of water-soluble rutosides utilized both TLC and paper chromatography, which could resolve the mixture into several spots, indicating the presence of multiple components. nih.gov For more precise separation and quantification, HPLC is the method of choice. nih.gov

One described HPLC method for the quantitative determination of O-hydroxyethylated rutosides in serum involves a multi-step process. nih.gov After protein removal from the serum samples, the supernatant is passed through an Amberlite XAD-2 microcolumn. The hydroxyethylated rutosides are then eluted with methanol, concentrated, and chromatographed on RP-8 columns. nih.gov This method utilized a step gradient with a solvent system of water-methanol-acetic acid followed by water-ethanol-acetic acid, or alternatively, a linear gradient of water-acetonitrile. nih.gov

Another stability-indicating LC-UV method was developed for the simultaneous determination of tri-O-(β-hydroxyethyl)rutin and its degradation products. researchgate.net This method employed a gradient elution on a Phenomenex Kinetex EVO C18 column with acetonitrile (B52724) and ammonium (B1175870) bicarbonate buffer. researchgate.net

Table 2: Chromatographic Conditions for the Separation of O-(beta-Hydroxyethyl)rutosides

| Technique | Column/Stationary Phase | Mobile Phase/Eluent | Detection |

| TLC/Paper Chromatography | Not specified | Not specified | Visualization of spots |

| HPLC | RP-8 | Step gradient: 1) Water-Methanol-Acetic Acid (70:30:6) 2) Water-Ethanol-Acetic Acid (70:30:6) OR Linear gradient: Water-Acetonitrile | UV and Fluorescence |

| LC-UV | Phenomenex Kinetex EVO C18 | Gradient elution: Acetonitrile and Ammonium Bicarbonate buffer (10 mM, pH 9.2) | UV |

This table summarizes various chromatographic conditions used for the purification and analysis of O-(beta-hydroxyethyl)rutosides based on published research. nih.govresearchgate.netnih.gov

The successful isolation of a specific isomer like this compound from a complex mixture of hydroxyethylated derivatives relies on the high-resolution power of these chromatographic techniques. The choice of the stationary phase, mobile phase composition, and gradient profile are all critical parameters that need to be optimized for achieving the desired separation.

Analytical Characterization and Methodological Advancements

Chromatographic Separation Techniques

Chromatographic techniques are pivotal for the separation and analysis of 4'-O-(beta-Hydroxyethyl)rutoside and its derivatives. High-Performance Liquid Chromatography (HPLC) stands out as a primary tool, enabling detailed investigation of these compounds.

High-Performance Liquid Chromatography (HPLC) for O-(beta-Hydroxyethyl)rutoside Derivatives

HPLC methods have been successfully developed for the quantitative determination of O-(beta-hydroxyethyl)rutosides. nih.gov A common approach involves using reversed-phase (RP) columns, such as RP-8 or C18, coupled with UV and fluorescence detectors. nih.govresearchgate.net Gradient elution is frequently employed to achieve optimal separation of the various hydroxyethylated derivatives. researchgate.netresearchgate.net

For instance, a study utilized a step gradient with solvent systems composed of water-methanol-acetic acid and subsequently water-ethanol-acetic acid to separate mono-, di-, tri-, and tetrahydroxyethylated rutosides and their aglycones. nih.gov Another effective mobile phase combination is a linear gradient of water and acetonitrile (B52724). nih.gov These methods have demonstrated good linearity and recovery, with detection limits as low as 1 mg/l. nih.gov

The selection of the stationary phase and mobile phase composition is critical. A Phenomenex Kinetex EVO C18 column with a gradient elution of acetonitrile and ammonium (B1175870) bicarbonate buffer has been used for the simultaneous determination of 3',4',7-Tri-O-(β-hydroxyethyl)rutin and its degradation products. researchgate.net The conditions for HPLC analysis can be optimized for specific applications, such as analyzing samples from biological matrices like serum, which often requires a sample preparation step involving protein precipitation with acetone (B3395972) followed by solid-phase extraction. nih.gov

Quantitative Structure-Retention Relationships (QSRR) in RP-HPLC

Quantitative Structure-Retention Relationships (QSRR) provide a powerful approach to understanding and predicting the chromatographic behavior of O-(beta-hydroxyethyl)rutoside derivatives. researchgate.netresearchgate.net QSRR models correlate the chemical structure of analytes with their retention times in HPLC. researchgate.netnih.gov These models are particularly useful for identifying unknown derivatives and optimizing separation conditions. researchgate.net

In the context of reversed-phase HPLC (RP-HPLC), the retention of these compounds is influenced by the position and number of hydroxyethyl (B10761427) groups. researchgate.net A regression equation can be formulated to predict retention times based on the presence or absence of substitutions at specific positions on the flavonoid skeleton. researchgate.net For example, the following equation has been proposed:

tR = b0 + b1(5-OH) + b2(7-OH) + b3(3′-OH) + b4(4′-OH) researchgate.net

Identification of Positional Isomers through Chromatographic Analysis

The separation and identification of positional isomers of O-(beta-hydroxyethyl)rutosides are crucial for comprehensive analysis. HPLC, with its high resolving power, is the primary technique for this purpose. researchgate.netresearchgate.net The subtle differences in the positions of the hydroxyethyl groups on the rutin (B1680289) backbone lead to variations in their physicochemical properties, which in turn affects their interaction with the stationary phase and thus their retention times. researchgate.net

By carefully optimizing the chromatographic conditions, including the mobile phase gradient and the type of stationary phase, it is possible to resolve complex mixtures of these isomers. nih.govresearchgate.net For example, a mixture containing thirteen different O-(β-hydroxyethyl)-rutin derivatives was successfully separated using gradient elution on a C8 column. researchgate.net The identification of individual isomers is often confirmed by comparing their retention times with those of known standards or by using QSRR models as described previously. researchgate.net In some cases, preparative chromatography techniques, such as separation on Sephadex LH 20, are used to isolate individual compounds for further structural elucidation. researchgate.net The combination of high-resolution chromatography with mass spectrometry (LC-MS) provides an even more powerful tool for the unambiguous identification of these isomers. researchgate.net

Spectroscopic Identification Methods

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound and its related compounds. UV-Visible and fluorescence spectroscopy are particularly valuable in this regard.

Ultraviolet-Visible (UV-Vis) Spectral Analysis

UV-Vis spectroscopy is a fundamental technique used to obtain information about the electronic structure of O-(beta-hydroxyethyl)rutoside derivatives. nii.ac.jpazooptics.com The UV spectrum of these flavonoids typically consists of two main absorption bands. researchgate.net The position and intensity of these bands are influenced by the substitution pattern of the flavonoid core. researchgate.net

The characteristic UV spectrum can be used for preliminary identification. For instance, the presence of a free 5-OH group or a free 7-OH group can be inferred from the UV spectrum. researchgate.net By comparing the spectra of different derivatives, it is possible to deduce the locations of the hydroxyethyl substitutions. researchgate.net UV detectors are commonly used in conjunction with HPLC systems for the quantification of these compounds. nih.gov The wavelength for detection is typically set at a maximum absorption wavelength (λmax) to ensure high sensitivity. researchgate.netazooptics.com For example, a detection wavelength of 279 nm has been used in the HPLC analysis of O-(β-hydroxyethyl)-rutins. researchgate.net

Fluorescence-Based Methods for Detection and Quantification

Fluorescence spectroscopy offers a highly sensitive and selective method for the detection and quantification of certain O-(beta-hydroxyethyl)rutoside derivatives. nih.govnih.govconicet.gov.ar Not all derivatives are naturally fluorescent, but some can be complexed with metal ions, such as aluminum, to form highly fluorescent complexes. nih.gov

A notable application is the spectrophotofluorometric analysis of 3',4',7-tris[O-(beta-hydroxyethyl)]rutoside in urine. nih.gov This method is based on the fluorescence of its aluminum complex in methanol, with activation and emission wavelengths of 420 nm and 480 nm, respectively. nih.gov The method has demonstrated excellent linearity and high recovery rates. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Compound Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a pivotal technique for the characterization of this compound, often as part of a mixture of O-(β-hydroxyethyl)rutosides known as Troxerutin (B1681598). This powerful analytical tool combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, enabling the detailed analysis of individual components within complex mixtures and their degradation products.

In studies focused on the chemical stability of Troxerutin, LC-MS has been instrumental in analyzing samples subjected to various stress conditions. nih.gov This technique is employed to identify and characterize the resulting degradation products (DPs). nih.gov The coupling of LC with MS allows for the determination of the mass-to-charge ratio of the eluted compounds, providing crucial information for their structural elucidation. For instance, LC-MS analysis was essential in identifying three specific degradation products that formed under acidic stress conditions. nih.gov

Method Validation in Academic Research Settings

The validation of analytical methods is a critical process in academic research to ensure that the data generated are reliable, reproducible, and fit for the intended purpose. For methods developed to quantify this compound and its related substances, validation encompasses several key parameters, including precision, accuracy, selectivity, and specificity.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy indicates the closeness of the results to the true value. For analytical methods developed for O-(β-hydroxyethyl)rutosides, these parameters are rigorously assessed.

In the validation of a stability-indicating LC-UV method for Troxerutin, which includes this compound as a component, both intraday and interday precision were evaluated. The results, expressed as the relative standard deviation (RSD), were found to be less than or equal to 2% for both the principal component, 3',4',7-Tri-O-(β-hydroxyethyl)rutin (triHer), and its primary degradation product (D1). nih.gov This low percentage indicates a high degree of precision for the analytical method.

The accuracy of the method was demonstrated through recovery studies. The average recovery was determined to be 98.8% for triHer and 97.9% for the degradation product D1, signifying that the method accurately measures the concentration of these compounds. nih.gov

| Parameter | 3',4',7-Tri-O-(β-hydroxyethyl)rutin (triHer) | Degradation Product (D1) |

| Precision (RSD) | ≤ 2% | ≤ 2% |

| Accuracy (Average Recovery) | 98.8% | 97.9% |

| Data derived from studies on a stability-indicating LC-UV method for Troxerutin. nih.gov |

Selectivity and specificity are crucial aspects of method validation that ensure the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

A developed LC-UV method for Troxerutin analysis was proven to be selective and specific for all the components present in its degradation pattern. nih.gov This includes the ability to distinguish between various hydroxyethylrutosides like 3',4'-Di-O-(β-hydroxyethyl)rutin (diHer), 3',4',7-Tri-O-(β-hydroxyethyl)rutin (triHer), and 3',4',5,7-Tetra-O-(β-hydroxyethyl)rutin (tetraHer), as well as the identified degradation products D1, D2, and D3. nih.gov The method's ability to separate all these components ensures that the quantification of this compound or its related compounds is not affected by the presence of these other substances. nih.gov

Studies on Chemical Stability and Degradation Pathways

Understanding the chemical stability of this compound is essential for ensuring the quality and efficacy of products containing it. Stability studies involve subjecting the compound to various stress conditions to understand its degradation pathways and identify the resulting products.

Forced degradation, or stress testing, is a critical component of stability assessment. It involves exposing the drug substance to conditions more severe than accelerated storage conditions, such as acid, base, oxidative, and photolytic stress. The chemical stability of Troxerutin, a mixture containing this compound, has been investigated through such forced degradation studies. nih.gov These studies are designed to deliberately degrade the sample to gain insight into the degradation products that might be formed over time, which helps in the development of stability-indicating analytical methods. nih.gov

A key outcome of forced degradation studies is the identification and characterization of degradation products (DPs). In the case of Troxerutin, degradation under acidic conditions was found to yield three primary degradation products. nih.gov These products were identified and subsequently synthesized for use as reference standards. nih.gov Among them, 3',4',7-Tri-O-(β-hydroxyethyl)quercetin (D1) was identified as the key stability indicator for hydrolytic degradation. nih.gov

| Degradation Product ID | Chemical Name |

| D1 | 3',4',7-Tri-O-(β-hydroxyethyl)quercetin |

| D2 | 3',4',5,7-Tetra-O-(β-hydroxyethyl)quercetin |

| D3 | 3',4'-Di-O-(β-hydroxyethyl)quercetin |

| Degradation products identified from Troxerutin under acidic stress conditions. nih.gov |

Biological Interactions and Mechanistic Studies in Pre Clinical Models

In Vitro Cellular and Molecular Investigations

In vitro studies provide a foundational understanding of the mechanisms through which 4'-O-(beta-Hydroxyethyl)rutoside and its related compounds exert their effects. These investigations have focused on its interactions with various cell types and molecular pathways.

Research has demonstrated that hydroxyethylrutoside derivatives can selectively impact the viability and growth of cancer cells. A notable study on the related compound 7-mono-O-(β-hydroxyethyl)-rutoside (MonoHER) revealed dose-dependent cytotoxic effects on specific cancer cell lines. nih.gov

Specifically, treatment with MonoHER led to a significant reduction in the viability of HepG2 (human liver cancer) and MCF7 (human breast cancer) cells. nih.gov At a concentration of 120 µmol/L, a marked cytotoxic effect was observed in both HepG2 and MCF7 cells. nih.gov However, the same concentration did not produce a significant cytotoxic effect in H1299 (human lung cancer) cells, suggesting a degree of selectivity in its anticancer activity. nih.gov The differential sensitivity might be attributed to variations in how different cell types process flavonoids into their active metabolites. nih.gov

| Cell Line | Cancer Type | Effect of 120 µmol/L MonoHER | Significance |

|---|---|---|---|

| HepG2 | Liver Cancer | Notable cytotoxic effect | p < 0.01 |

| MCF7 | Breast Cancer | Notable cytotoxic effect | p < 0.05 |

| H1299 | Lung Cancer | No significant cytotoxic effect | p = 0.604 |

The anticancer effects of these compounds are closely linked to their ability to induce programmed cell death, or apoptosis. Studies have shown that MonoHER induces apoptosis specifically in HepG2 liver cancer cells but not in MCF7 or H1299 cells, indicating a cell-type-specific mechanism. nih.gov

The induction of apoptosis is primarily mediated through the mitochondrial signal transduction pathway. nih.govmdpi.com Treatment with MonoHER was found to damage mitochondria, evidenced by a significant decrease in the mitochondrial membrane potential in HepG2 cells. mdpi.com This mitochondrial dysfunction is a critical event that initiates the apoptotic cascade, leading to the activation of caspases, which are the executive enzymes of apoptosis. nih.govmdpi.com

Delving deeper into the molecular mechanism, research has elucidated the specific components of the apoptotic pathway modulated by MonoHER. The damage to the mitochondria triggers the release of cytochrome C from the intermembrane space into the cytoplasm. nih.gov

Once in the cytoplasm, cytochrome C participates in the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. nih.gov Activated caspase-9 then proceeds to activate effector caspases, most notably caspase-3. nih.gov The enhanced expression of both caspase-9 and caspase-3 was observed in HepG2 cells following treatment with MonoHER, confirming the activation of this specific mitochondrial-dependent caspase cascade as the key mechanism for its apoptosis-inducing effects. nih.gov

| Molecular Event | Observation | Consequence |

|---|---|---|

| Mitochondrial Damage | Lowered mitochondrial membrane potential | Initiation of apoptosis |

| Cytochrome C | Release from mitochondria into cytoplasm | Apoptosome formation |

| Caspase-9 | Enhanced expression and activation | Activation of effector caspases |

| Caspase-3 | Enhanced expression and activation | Execution of apoptosis |

O-(beta-hydroxyethyl) rutosides have been shown to influence platelet function. Early research investigated the effect of these compounds on the intermediary metabolism of platelets in both normal and diabetic rat models. nih.gov These studies focused on key metabolic processes within platelets, such as glycolysis and glycogen (B147801) metabolism. nih.gov Further investigations have also reported that O-(beta-hydroxyethyl) rutosides can inhibit the aggregation of human platelets, an effect that contributes to their antithrombogenic properties. scispace.com

The anti-inflammatory properties of rutin (B1680289) derivatives, including hydroxyethylrutosides, are partly attributed to their influence on the arachidonic acid cascade. drrathresearch.org These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation. scispace.comdrrathresearch.org An internal report from 1973 noted that O-(beta-hydroxyethyl)-rutosides and their derivatives affected prostaglandin (B15479496) biosynthesis in guinea pig lung tissue. maastrichtuniversity.nl This suggests an inhibitory effect on enzymes like COX-2, which is a common target for anti-inflammatory drugs. drrathresearch.org

A significant aspect of the biological activity of hydroxyethylrutosides is their potent antioxidant capacity. maastrichtuniversity.nlnih.gov The related compound 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER) has demonstrated effective scavenging of free radicals, including hydroxyl and superoxide (B77818) radicals. maastrichtuniversity.nlnih.gov This direct antioxidant effect helps protect cells from oxidative damage. maastrichtuniversity.nlresearchgate.net

Beyond direct scavenging, these flavonoids can also bolster the cellular antioxidant defense system. drrathresearch.org Rutin and its derivatives have been found to up-regulate the expression and activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase. drrathresearch.org Furthermore, they can increase the production of glutathione (B108866) (GSH), a major endogenous antioxidant. drrathresearch.org This dual action of scavenging existing ROS and enhancing the cell's own antioxidant machinery underlines the comprehensive antioxidant profile of these compounds. drrathresearch.orgmaastrichtuniversity.nl

Inhibition of Xanthine (B1682287) Oxidase Activity

Metabolites of O-(β-hydroxyethyl)-rutosides, specifically mono-3′HQ and a mixture containing mono-4′HQ, have demonstrated the ability to inhibit xanthine oxidase. researchgate.net This enzyme is crucial in the metabolic pathway that produces reactive oxygen species. researchgate.net The inhibition of xanthine oxidase by these metabolites occurs at concentrations that are comparable to those observed in human plasma, suggesting a potential physiological relevance. researchgate.net

Impact on Vascular Endothelial Growth Factor (VEGF) Levels

Studies have indicated that O-(β-hydroxyethyl)-rutosides may influence the levels of vascular endothelial growth factor (VEGF), a key regulator of endothelial cell proliferation and migration. mdpi.com Research in patients with chronic venous disease revealed elevated plasma VEGF levels, which were significantly reduced following oral therapy with a flavonoid formulation containing O-(β-hydroxyethyl)-rutosides. ucl.ac.uk Specifically, a 50% reduction in plasma VEGF was observed after 60 days of treatment. ucl.ac.uk In animal models, troxerutin (B1681598), a related compound, was shown to reduce flap necrosis, an effect potentially linked to its supportive activities on capillary permeability, which is influenced by factors like VEGF. aformulabr.com.br Oxidative stress is thought to be involved in the upregulation of retinal VEGF, and the antioxidant properties of troxerutin may contribute to its potential in attenuating diabetic retinopathy. thegoodscentscompany.com

Modulation of Inflammatory Cytokines and Chemokines

O-(β-hydroxyethyl)-rutosides have been shown to modulate inflammatory processes by affecting the release of cytokines and chemokines. ijbcp.com Rutoside, a component of these compounds, has demonstrated far-reaching effects in countering the activation of NF-κB, a key transcription factor that governs the expression of genes responsible for inflammatory cytokines and chemokines. ijbcp.com In a murine model of doxorubicin-induced inflammation, 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER) was able to protect against the overexpression of vascular cell adhesion molecule (VCAM) and E-selectin, which are involved in the adhesion of neutrophils. maastrichtuniversity.nl Furthermore, studies on rutin, a related flavonoid, have shown that it can decrease the levels of inflammatory markers such as TNF-α, COX-2, and iNOS through the inhibition of NF-κB activity. drrathresearch.org

Investigations into Cellular Permeability

A significant area of investigation for O-(β-hydroxyethyl)-rutosides is their effect on cellular and vascular permeability. These compounds are known to reduce pathologically altered capillary permeability. researchgate.net In experimental models, O-(β-hydroxyethyl)-rutoside (HR) has been shown to diminish permeability to macromolecules in the hamster cheek-pouch model. nih.gov Furthermore, hydroxyethylrutosides act primarily on the microvascular endothelium to reduce hyperpermeability. nih.gov The mechanism is thought to involve the control of oxidative stress and vascular permeability. ijbcp.com

Effects on Leukocyte Adherence in Arteriosclerosis Models

Research has explored the impact of O-(β-hydroxyethyl)-rutoside on leukocyte adherence, a critical step in the development of arteriosclerosis. One study specifically investigated the effect of O-(beta-hydroxyethyl)-rutoside on the adherence of leukocytes in patients with arteriosclerosis obliterans of the lower limbs. nih.gov In a model of hypoxia-induced neutrophil adherence to umbilical vein endothelium, hydroxyethylrutosides were shown to have an effect. mdpi.com Doxorubicin-induced inflammatory effects, including increased neutrophil adhesion, were counteracted by 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER). maastrichtuniversity.nl

Non-Human In Vivo Mechanistic Studies

Animal Models for Metabolism and Excretion Studies

The metabolism and excretion of hydroxyethylrutosides have been investigated in various animal models, including rats, rabbits, and rhesus monkeys. researchgate.nettandfonline.comtandfonline.com These studies have provided insights into the absorption, distribution, and elimination of these compounds.

Following oral administration to rats, it was observed that 3′,4′,7-tri-O-(β-hydroxyethyl)rutoside, 4′,7-di-O-(β-hydroxyethyl)rutoside, and 7-O-(β-hydroxyethyl)rutoside were absorbed and, along with their conjugates, appeared in the bile. tandfonline.com However, 3′,4′,5,7-tetra-O-(β-hydroxyethyl)rutoside was poorly absorbed. tandfonline.com The primary route of excretion for these rutosides was as the aglycone in the feces, with low levels of urinary excretion. tandfonline.com

Parenteral administration studies in rats showed that approximately two-thirds of the dose of 3',4',7-tri-O-(β-hydroxyethyl)-rutoside, 4'7-di-O-(β-hydroxyethyl)rutoside, and 7-O-(β-hydroxyethyl)rutoside were excreted in the bile within 24 hours. tandfonline.com Urinary excretion did not surpass 25% of the dose in the same timeframe. tandfonline.com In non-cannulated rats, the major excretion route for 3',4',7-tri-O-(β-hydroxyethyl)-rutoside and 4'7-di-O-(β-hydroxyethyl)rutoside was via the feces as the corresponding aglycone. tandfonline.com

Studies in rabbits and rhesus monkeys given 3′,4′,7-tri-O-(β-hydroxy[14C2]ethyl)rutoside and 3′,4′,5,7-tetra-O-(β-hydroxy[14C2]ethyl)rutoside showed low levels of urinary excretion of 14C, similar to what was observed in rats. tandfonline.com Following intravenous administration of 3',4',7-tri-O-(β-hydroxyethyl)-rutoside to rabbits and rhesus monkeys, urinary excretion was no more than 20% of the dose in 72 hours. tandfonline.com

The intestinal microflora plays a significant role in the metabolism of hydroxyethylrutosides, degrading them to their aglycones both in vivo and in vitro. tandfonline.com

Table 1: Excretion of Hydroxyethylrutosides in Animal Models

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 7-mono-O-(β-hydroxyethyl)-rutoside |

| 3′,4′,7-tri-O-(β-hydroxyethyl)rutoside |

| 4′,7-di-O-(β-hydroxyethyl)rutoside |

| 7-O-(β-hydroxyethyl)rutoside |

| 3′,4′,5,7-tetra-O-(β-hydroxyethyl)rutoside |

| Mono-3′HQ |

| Mono-4′HQ |

| O-(β-hydroxyethyl)-quercetin |

| Rutin |

| Rutoside |

| Troxerutin |

| Doxorubicin |

| TNF-α |

| COX-2 |

| iNOS |

| VCAM |

| E-selectin |

Biliary and Urinary Excretion Patterns in Laboratory Animals

Studies in laboratory animals, including rats, rabbits, and rhesus monkeys, have elucidated the excretion pathways of this compound and related hydroxyethylrutosides (HRs). Following parenteral administration, the primary route of excretion is through the bile.

In rats with cannulated bile ducts, approximately two-thirds of an intravenously administered dose of 3',4',7-tri-O-(β-hydroxyethyl)rutoside, 4',7-di-O-(β-hydroxyethyl)rutoside, or 7-O-(β-hydroxyethyl)rutoside is excreted in the bile within 24 hours. tandfonline.com Urinary excretion, in contrast, accounts for no more than 25% of the dose in the same timeframe. tandfonline.com The rate of biliary excretion appears to be dose-dependent; at lower doses (up to 10 mg/kg), maximal excretion occurs within 3 hours, while at higher doses (40–100 mg/kg), the excretion is more prolonged and variable. tandfonline.com Intraperitoneal administration leads to a higher concentration of these compounds in the bile. tandfonline.com The excreted forms in both bile and urine include the unchanged hydroxyethylrutosides and their glucuronide conjugates. tandfonline.com

Similarly, after parenteral administration of 3′,4′,5,7-tetra-O-(β-hydroxyethyl)rutoside to rats, biliary excretion accounted for 15–39% of the dose in 24 hours, with maximal excretion observed within the first 3 hours. tandfonline.com Urinary excretion for this compound ranged from 42–71% of the dose in 24 hours. tandfonline.com In non-cannulated rats, the major route of excretion for 3',4',7-tri-O-(β-hydroxyethyl)rutoside and 4',7-di-O-(β-hydroxyethyl)rutoside is via the feces in the form of their corresponding aglycones. tandfonline.com

Studies in rhesus monkeys also demonstrate significant biliary excretion. Following intravenous administration of 3',4',7-tri-O-(β-hydroxyethyl)rutoside, between 13–16% of the glycoside was found in the gall-bile within 3 hours. tandfonline.com For 3′,4′,5,7-tetra-O-(β-hydroxyethyl)rutoside administered intravenously to rhesus monkeys, 19–27% of the dose was excreted into the gall bladder, while urinary excretion accounted for 50–58% of the dose. tandfonline.com In rabbits, urinary excretion of 3′,4′,7-tri-O-(β-hydroxy[14C2]ethyl)rutoside was less than 2.5% of the administered dose, similar to observations in rats. tandfonline.com

Excretion of Hydroxyethylrutosides in Laboratory Animals

| Compound | Animal Model | Route of Administration | Excretion Pathway | Percentage of Dose Excreted | Timeframe |

|---|---|---|---|---|---|

| 3',4',7-tri-O-(β-hydroxyethyl)rutoside | Cannulated Rats | Intravenous | Bile | ~66.7% | 24 hours |

| 3',4',7-tri-O-(β-hydroxyethyl)rutoside | Cannulated Rats | Intravenous | Urine | <25% | 24 hours |

| 4',7-di-O-(β-hydroxyethyl)rutoside | Cannulated Rats | Intravenous | Bile | ~66.7% | 24 hours |

| 7-O-(β-hydroxyethyl)rutoside | Cannulated Rats | Intravenous | Bile | ~66.7% | 24 hours |

| 3′,4′,5,7-tetra-O-(β-hydroxyethyl)rutoside | Rats | Parenteral | Bile | 15-39% | 24 hours |

| 3′,4′,5,7-tetra-O-(β-hydroxyethyl)rutoside | Rats | Parenteral | Urine | 42-71% | 24 hours |

| 3',4',7-tri-O-(β-hydroxyethyl)rutoside | Rhesus Monkeys | Intravenous | Gall-Bile | 13-16% | 3 hours |

| 3′,4′,5,7-tetra-O-(β-hydroxyethyl)rutoside | Rhesus Monkeys | Intravenous | Gall Bladder | 19-27% | - |

Aglycone Formation and Intestinal Microflora Degradation in Animal Systems

The intestinal microflora plays a crucial role in the metabolism of hydroxyethylrutosides (HRs), particularly after oral administration. tandfonline.com In vivo and in vitro studies have demonstrated that the rat intestinal microflora degrades HRs to their corresponding aglycones. tandfonline.comresearchgate.net For instance, following oral administration of 3′,4′,7-tri-O-(β-hydroxyethyl)rutoside, 4′,7-di-O-(β-hydroxyethyl)rutoside, and 7-O-(β-hydroxyethyl)rutoside to rats, the major portion of the dose is excreted in the feces as the aglycone. tandfonline.com

Further degradation of the aglycone can occur. The B ring of both rutin and 7-O-(β-hydroxyethyl)rutoside is metabolized to the same phenolic acid metabolites. tandfonline.comresearchgate.net The A ring of 7-O-(β-hydroxyethyl)rutoside gives rise to mono-O-(β-hydroxyethyl)phloroglucinol. tandfonline.comresearchgate.net The importance of the intestinal microflora in this process is highlighted by the observation that concurrent administration of the antibiotic neomycin suppresses the urinary excretion of these metabolites. tandfonline.comresearchgate.net

Interestingly, long-term administration of 3′,4′,7-tri-O-(β-hydroxyethyl)rutoside to rats for up to five months did not result in cleavage to metabolites other than the aglycone, suggesting a degree of stability of this particular derivative against further degradation under these conditions. tandfonline.comresearchgate.net In contrast, 3′,4′,5,7-tetra-O-(β-hydroxyethyl)rutoside appears to be poorly absorbed after oral administration. tandfonline.com

Influence on Lymph Vessel Permeability in Experimental Settings

Pre-clinical research suggests that O-(beta-hydroxyethyl)-rutosides (HR) can influence the permeability of lymph vessels. In a study involving lymphography in patients, pretreatment with HR appeared to reduce the permeability of the lymph vessels, leading to a significant decrease in the extravasation of contrast material. nih.gov This finding suggests a direct effect on the integrity of the lymphatic vasculature. nih.gov

Microcirculatory Parameters in Animal Models

O-(beta-hydroxyethyl)-rutoside (HR) has been shown to affect various microcirculatory parameters in animal models. A key finding is the diminished permeability of microvessels to macromolecules, as observed in the hamster cheek-pouch model. nih.govresearchgate.netujms.net This suggests that HR can enhance the integrity of the microvascular barrier.

In addition to its effects on permeability, HR has been noted to impair hemostatic plug formation. nih.govresearchgate.netujms.net However, it does not appear to influence laser-induced intravascular platelet aggregation. nih.govresearchgate.netujms.net Furthermore, while there was a slight trend towards protection, HR did not provide a significant protective effect against chemically induced femoral vein thrombosis in one experimental model. nih.govresearchgate.net

Effects of O-(beta-hydroxyethyl)-rutoside on Microcirculatory Parameters

| Parameter | Animal Model | Observed Effect |

|---|---|---|

| Microvascular Permeability to Macromolecules | Hamster Cheek-Pouch | Diminished |

| Hemostatic Plug Formation | Not Specified | Impaired |

| Laser-Induced Intravascular Platelet Aggregation | Not Specified | Uninfluenced |

| Femoral Vein Thrombosis (Chemically Induced) | Not Specified | Small but insignificant protection |

Structure Activity Relationship Sar Studies in Research

Correlating Hydroxyethyl (B10761427) Substitution Patterns with Biological Activities

The introduction of hydroxyethyl groups onto the rutin (B1680289) backbone significantly alters its physicochemical properties, such as solubility and lipophilicity, which in turn affects its biological activity. Research has shown that the degree and position of hydroxyethylation can modulate the antioxidant and anti-inflammatory properties of the resulting compounds.

The parent compound, rutin, exhibits a range of biological activities, including antioxidant and anti-inflammatory effects. nih.gov The presence of hydroxyl groups on the flavonoid rings is a key determinant of these activities. nih.gov Hydroxyethylation, the process of introducing a hydroxyethyl group (-OCH2CH2OH), can either enhance or diminish these effects depending on the specific substitution pattern.

Studies on flavonoids have established that certain structural features are critical for their antioxidant activity. These include the presence of a catechol group (ortho-dihydroxy group) in the B ring, a 2,3-double bond in conjugation with a 4-oxo function in the C ring, and hydroxyl groups at positions 3 and 5. nih.gov When a hydroxyethyl group is introduced, it can modify the electron distribution and steric hindrance around these key functional groups, thereby influencing the molecule's ability to scavenge free radicals. For instance, the substitution of hydroxyl groups can alter the redox potential, which directly impacts the radical scavenging capacity. nih.gov

In the context of hydroxyethylrutosides, a standardized mixture of these compounds, which includes mono-, di-, tri-, and tetrahydroxyethylrutosides, has been shown to improve microvascular perfusion and reduce erythrocyte aggregation. nih.gov This suggests that the presence of hydroxyethyl groups, in general, contributes to these beneficial effects.

Positional Isomerism and Differential Biological Effects

Positional isomerism, where functional groups are located at different positions on the core molecule, can lead to significant differences in biological activity. In the case of mono-O-(beta-hydroxyethyl)rutosides, the position of the single hydroxyethyl group on the rutin structure is a critical determinant of its pharmacological profile.

While direct comparative studies of all positional isomers of mono-hydroxyethylrutoside are limited, research on specific isomers provides insight into the importance of the substitution position. For example, 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER) has been studied for its antioxidant effects. It has been shown to protect endothelial cells from oxidative stress, with an EC50 of 60 nM, highlighting the potent antioxidant activity conferred by substitution at the 7-position. nih.gov The study suggests that this direct antioxidant effect is physiologically important. nih.gov

The metabolism of these compounds also differs based on the substitution pattern. For instance, the metabolism of 7-mono-O-(β-hydroxyethyl)-rutoside in mice has been shown to involve methylation, glucuronidation, and oxidation of the hydroxyethyl group. nih.gov These metabolic pathways can influence the bioavailability and in vivo activity of the compound.

While data on the 4'-O-isomer is less abundant in direct comparative studies, the known importance of the 4'-hydroxyl group in the B ring for the antioxidant activity of flavonoids suggests that substitution at this position would significantly modulate its activity. The catechol group in the B ring is a primary site for radical scavenging, and modification at the 4'-position would directly impact this function.

Comparative Analysis of 4'-O-(beta-Hydroxyethyl)rutoside with Other Rutinosides and Flavonoids in Research Contexts

Comparing this compound with its parent compound, rutin, and other flavonoids helps to understand the unique contributions of the hydroxyethyl moiety. Rutin itself has demonstrated various biological activities, including neuroprotective and antidiabetic effects. nih.gov

Troxerutin (B1681598), which is a tri-hydroxyethylrutoside (3',4',7-tri-O-(β-hydroxyethyl)rutin), is a well-studied compound and is often found in commercial preparations of hydroxyethylrutosides. nih.govnih.gov Clinical studies have compared the efficacy of oxerutins (a mixture of hydroxyethylrutosides) with troxerutin in patients with chronic venous insufficiency. One study found that oxerutins were more effective in reducing leg volume than troxerutin, suggesting that the mixture of different hydroxyethylated derivatives, which would include mono-substituted forms like this compound, may have a synergistic or broader range of action. mdpi.com

The antioxidant activity of flavonoids is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the results expressed as the IC50 value (the concentration required to inhibit 50% of the DPPH radicals). Lower IC50 values indicate higher antioxidant activity. The following table presents the IC50 values for the antioxidant activity of various flavonoids, providing a basis for comparison.

Table 1: Antioxidant Activity (DPPH Scavenging) of Selected Flavonoids

| Compound | IC50 (µg/mL) | Source |

|---|---|---|

| Quercetin (B1663063) | 4.5 | researchgate.net |

| Rutin | 7.8 | researchgate.net |

| Luteolin | 5.1 | researchgate.net |

| Kaempferol | 10.2 | researchgate.net |

| Apigenin | 14.3 | researchgate.net |

Similarly, the anti-inflammatory activity of flavonoids can be evaluated through various in vitro assays, such as the inhibition of protein denaturation. The following table shows the percentage of inhibition of albumin denaturation by different flavonoids, which is an indicator of their anti-inflammatory potential.

Table 2: In Vitro Anti-inflammatory Activity of Selected Flavonoids (Inhibition of Albumin Denaturation)

| Compound | Concentration (µg/mL) | % Inhibition | Source |

|---|---|---|---|

| Quercetin | 100 | 75.2 | mdpi.com |

| Rutin | 100 | 68.5 | mdpi.com |

| Gallic Acid | 100 | 82.1 | mdpi.com |

These tables illustrate the varying potencies of different flavonoids, which are dictated by their structural differences. The introduction of a hydroxyethyl group to rutin to form this compound would be expected to produce a compound with a unique activity profile within this landscape.

Computational and Modeling Approaches for SAR Elucidation

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for understanding the SAR of flavonoids. nih.gov These in silico techniques can predict the biological activity of compounds and provide insights into their mechanisms of action at a molecular level.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov For flavonoids, QSAR studies have been used to predict their antioxidant and enzyme inhibitory activities. nih.gov These models can help in designing new flavonoid derivatives with enhanced therapeutic properties.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to study the interaction of flavonoids with various protein targets, such as enzymes and receptors. For example, molecular docking studies have been employed to investigate the binding of flavonoids to cyclooxygenase (COX) enzymes, which are key targets in inflammation. researchgate.netfrontiersin.org These studies can reveal the specific amino acid residues involved in the binding and help to explain the inhibitory activity of the flavonoids.

While specific molecular docking or QSAR studies on this compound are not widely available, the general principles derived from studies on other flavonoids are applicable. A molecular docking study of this compound with a target protein like COX-2 would involve predicting its binding mode within the active site and calculating its binding affinity. This would provide valuable information on its potential anti-inflammatory mechanism. The presence of the hydroxyethyl group would likely influence its binding interactions compared to the parent compound, rutin.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Rutin |

| Quercetin |

| Troxerutin |

| 7-mono-O-(β-hydroxyethyl)-rutoside |

| Luteolin |

| Kaempferol |

| Apigenin |

| Gallic Acid |

Future Research Directions and Unexplored Academic Avenues

Elucidating Novel Molecular Targets and Signaling Pathways

While it is known that 4'-O-(beta-Hydroxyethyl)rutoside and its related compounds can reduce leakage from small blood vessels and act on the microvascular endothelium, the precise molecular targets and signaling pathways involved are not fully understood. Future research should focus on identifying the specific proteins, enzymes, and receptors that this compound interacts with to exert its effects. Investigating its influence on various signaling cascades, such as those involved in inflammation and cellular stress responses, will be crucial. For instance, exploring its impact on pathways like NF-κB, which is central to inflammation, or the Nrf2 pathway, a key regulator of antioxidant responses, could provide significant insights.

Advanced Synthetic Strategies for O-(beta-Hydroxyethyl)rutoside Analogs

The development of novel synthetic methods for creating analogs of O-(beta-Hydroxyethyl)rutoside is a promising area of research. By modifying the chemical structure of the parent compound, it may be possible to enhance its efficacy, improve its bioavailability, or alter its pharmacokinetic properties. nih.gov Advanced synthetic strategies could involve targeted modifications to the flavonoid backbone or the hydroxyethyl (B10761427) group to explore structure-activity relationships. This could lead to the creation of a library of analogs with a range of biological activities, potentially opening up new therapeutic possibilities.

Investigation of Synergistic Effects with Other Phytochemicals in Pre-clinical Models

There is a growing interest in the synergistic effects of combining different phytochemicals. Future pre-clinical studies should investigate whether this compound exhibits enhanced or complementary effects when administered with other natural compounds. For example, exploring its combination with other flavonoids, polyphenols, or anti-inflammatory agents could reveal synergistic interactions that lead to improved outcomes in various disease models. These studies could provide a rationale for the development of novel combination therapies.

Exploration of this compound's Role in Specific Cellular Homeostatic Mechanisms

The influence of this compound on cellular homeostasis is an area ripe for investigation. Research could focus on its effects on key cellular processes such as autophagy (the cellular "recycling" system), the unfolded protein response (a stress response related to protein folding), and mitochondrial function. Understanding how this compound modulates these fundamental homeostatic mechanisms could reveal new aspects of its biological activity and its potential to protect cells from various stressors.

Application of "Omics" Technologies (e.g., Proteomics, Metabolomics) to Understand Mechanistic Actions

The application of "omics" technologies, such as proteomics and metabolomics, offers a powerful approach to unraveling the mechanistic actions of this compound. nih.gov Proteomics can be used to identify changes in the expression levels of proteins within cells or tissues in response to treatment with the compound, providing clues about the pathways it affects. Metabolomics can simultaneously measure a large number of small molecules (metabolites), offering a snapshot of the metabolic state of a biological system and how it is altered by the compound. nih.gov Integrating these omics datasets can provide a holistic view of the compound's mechanism of action.

Development of Research Tools and Probes based on O-(beta-Hydroxyethyl)rutosides

Finally, there is potential to develop research tools and probes based on the structure of O-(beta-Hydroxyethyl)rutosides. These could include fluorescently labeled versions of the compound to visualize its uptake and distribution within cells, or affinity probes to help identify its direct binding partners. Such tools would be invaluable for dissecting the molecular details of its interactions and for further elucidating its mechanism of action at a cellular and subcellular level.

Q & A

Basic Research Questions

Q. What validated analytical methods are available for quantifying 4'-O-(beta-Hydroxyethyl)rutoside in biological matrices, and how are they optimized?

- Methodological Answer : Spectrophotofluorometric analysis is a validated approach for detecting this compound in urine. The method involves forming a fluorescent complex with aluminum in absolute methanol, with activation/emission wavelengths of 420/480 nm. Calibration curves are linear (r = 0.998) between 0.1–4.0 µg/mL. Precision studies show a relative standard deviation of 0.009 at 0.4 µg/mL, and recovery rates average 99.5% ±1.34% . For trace concentrations (<0.1 µg/mL), beta-glucuronidase pre-treatment is recommended to hydrolyze conjugates and improve detection .

Q. What are the critical parameters for designing clinical trials to evaluate this compound's efficacy in venous insufficiency?

- Methodological Answer : Key considerations include:

- Population : Patients with chronic venous insufficiency (CVI) and unilateral leg ulcers, excluding those with confounding conditions (e.g., arterial ulcers) .

- Intervention : Standardized dosing (e.g., 1000–2000 mg/day) paired with compression therapy to isolate pharmacological effects .

- Outcome Metrics : Primary endpoints (ulcer healing rate, area reduction via planimetry) and secondary endpoints (pain scores, edema reduction via limb circumference) .

- Data Collection : Use longitudinal designs with ≥84-day follow-ups to capture delayed therapeutic effects .

Q. How do pharmacokinetic properties of this compound inform dosing regimens in preclinical studies?

- Methodological Answer : After oral administration, urinary excretion of intact this compound is minimal (<1% of a 500 mg dose). However, beta-glucuronidase hydrolysis reveals cumulative excretion of ~26.5 mg over 78.6 hours, suggesting extensive conjugation . Dosing regimens should account for metabolic clearance via glucuronidation and adjust for bioavailability limitations in animal models.

Advanced Research Questions

Q. How can contradictions in this compound's therapeutic efficacy across clinical studies be systematically resolved?

- Methodological Answer : Contradictions may arise from:

- Heterogeneous Cohorts : Variability in ulcer etiology (e.g., superficial vs. deep venous insufficiency) .

- Dosage Discrepancies : Higher doses (2000 mg/day) may show no added benefit over 1000 mg/day due to saturation kinetics .

- Confounding Therapies : Universal use of compression bandaging in trials may mask pharmacological effects .

- Resolution Strategies : Conduct meta-analyses stratified by dosage, ulcer type, and adjunct therapies. Use multivariate regression to isolate variables .

Q. What in vitro models are most suitable for elucidating this compound's molecular mechanisms in vascular endothelia?

- Methodological Answer :

- Cell Models : Human umbilical vein endothelial cells (HUVECs) or dermal microvascular endothelial cells to study anti-inflammatory and permeability-modulating effects.

- Assays :

- Oxidative Stress : Measure ROS suppression using DCFH-DA fluorescence.

- Barrier Function : Quantify transendothelial electrical resistance (TEER) after TNF-alpha challenge.

- Validation : Cross-reference findings with transcriptional profiling (e.g., NF-κB pathway inhibition) and clinical biomarker correlations (e.g., ICAM-1 levels) .

Q. Which statistical approaches optimize analysis of this compound's dose-response relationships?

- Methodological Answer :

- Parametric Tests : Use ANOVA with post-hoc Tukey tests for multi-dose comparisons (e.g., 1000 mg vs. 2000 mg vs. placebo) .

- Non-Parametric Alternatives : Apply Kruskal-Wallis tests for non-normal distributions (common in ulcer area measurements) .

- Power Analysis : Ensure sample sizes ≥30 per group to detect ≥20% differences in healing rates (α=0.05, β=0.2) .

Key Considerations for Rigorous Research

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

- Data Transparency : Archive raw data (e.g., ulcer planimetry images) in repositories with metadata compliant with FAIR principles .

- Ethical Compliance : Address teratogenic risks identified in murine models by excluding pregnant populations until safety is confirmed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.